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Compound of Interest

Compound Name: Bis(2-bromoethyl) ether

Cat. No.: B105441

Spectroscopic Profile of Bis(2-bromoethyl)
ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Bis(2-bromoethyl) ether (CAS No. 5414-19-7). The information is compiled from various
public databases and scientific literature to serve as a valuable resource for researchers
utilizing this compound in synthesis and other applications. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly
structured tables, details the experimental methodologies, and includes a visual workflow for
spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Bis(2-bromoethyl) ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.84 Triplet (t) 4H -O-CHz-
3.48 Triplet (t) 4H -CHz-Br

Source: Novel Gemini Micelles from Dimeric Surfactants with Oxyethylene Spacer Chain.[1]

13C NMR Data

Chemical Shift (d) ppm Assignment
69.5 -O-CHa-
31.8 -CH2-Br

Source: Publicly available spectral databases.

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

2960 - 2850 C-H stretch

1120 C-O-C stretch (Ether)
650 C-Br stretch

Source: Publicly available spectral databases.

Mass Spectrometry (MS)
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miz Interpretation

232 [M+H]* (isotopic peak for 81Br, 81Br)

230 [M+H]* (isotopic peak for 7°Br, 81Br)

228 [M+H]* (isotopic peak for 7°Br, 7°Br)

139 [M - CH2CH2Br]* (isotopic peak for 81Br)
137 [M - CH2CH2Br]* (isotopic peak for 7°Br)

Source: Publicly available spectral databases.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.
While some specific parameters have been located in the literature, others are based on
general laboratory practices for the analysis of liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra were obtained for a solution of Bis(2-bromoethyl) ether.
o Sample Preparation: The sample was dissolved in deuterated chloroform (CDCIs).
 Instrumentation:

o 'H NMR: A 200 MHz NMR spectrometer was used.[1]

o 13C NMR: Specific instrument details for the referenced spectrum are not publicly
available. A typical analysis would be performed on a spectrometer operating at a
frequency between 50 and 125 MHz.

e Acquisition Parameters (*H NMR):
o Solvent: CDCIs[1]

o Standard: Tetramethylsilane (TMS) was likely used as an internal standard (0 ppm).
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[e]

Temperature: Room temperature.

o

Pulse Sequence: A standard single-pulse sequence was likely employed.

[¢]

Number of Scans: Typically 16 to 64 scans are acquired for a *H NMR spectrum to ensure
a good signal-to-noise ratio.

[¢]

Relaxation Delay: A relaxation delay of 1-2 seconds is common.

e Acquisition Parameters (33C NMR):
o Solvent: CDCls
o Standard: The CDCls solvent peak (6 = 77.16 ppm) is typically used as a reference.
o Temperature: Room temperature.

o Pulse Sequence: A proton-decoupled pulse sequence is standard for routine 13C NMR to
simplify the spectrum to single lines for each unique carbon.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for
13C NMR due to the low natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2-5 seconds is common to allow for full relaxation
of the carbon nuclei.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat Bis(2-bromoethyl) ether liquid was placed directly
onto the ATR crystal.

e Instrumentation: The specific model of the FTIR spectrometer is not publicly available. A
common instrument for this type of analysis would be a Bruker Tensor or a PerkinElmer
Spectrum.

e Acquisition Parameters:
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o Technique: ATR-Neat

o Crystal: A diamond or zinc selenide ATR crystal is commonly used for liquid samples.

o Spectral Range: Typically 4000-400 cm™1,

o Resolution: A resolution of 4 cm~1 is standard for routine analysis.

o Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.

o Background: A background spectrum of the clean, empty ATR crystal was collected prior to
the sample measurement.

Mass Spectrometry (MS)

The mass spectrum of Bis(2-bromoethyl) ether was likely obtained using a gas
chromatography-mass spectrometry (GC-MS) system, as it is a volatile liquid.

o Sample Preparation: A dilute solution of Bis(2-bromoethyl) ether in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

 Instrumentation: The specific make and model of the GC-MS system are not publicly
available.

e Gas Chromatography (GC) Conditions:

o

Injection Mode: Split or splitless injection.

[¢]

Injector Temperature: Typically 250 °C.

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

[e]

Oven Temperature Program: A temperature ramp, for example, starting at 50 °C and
increasing to 250 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

[e]

e Mass Spectrometry (MS) Conditions:
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[e]

lonization Method: Electron lonization (El) is the most common method for GC-MS.

(¢]

lonization Energy: Typically 70 eV.

[¢]

Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

[¢]

Scan Range: A typical scan range would be from m/z 40 to 400.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid
chemical sample such as Bis(2-bromoethyl) ether.
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Workflow for Spectroscopic Analysis of a Liquid Sample
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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